molecular formula C7H7ClN2O4S B085541 Benzenesulfonamide, 4-chloro-N-methyl-3-nitro- CAS No. 137-48-4

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

Cat. No. B085541
CAS RN: 137-48-4
M. Wt: 250.66 g/mol
InChI Key: UMNGEAKUUOJPAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives involves various chemical reactions and methods. One approach involves the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which has been achieved through a methodical process and structurally determined by X-ray crystallography (Al-Hourani et al., 2016). Additionally, polymer-supported benzenesulfonamides prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride have served as key intermediates in chemical transformations, showcasing the compound's versatility in synthesis processes (Fülöpová & Soural, 2015).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives, including 4-chloro-N-methyl-3-nitro-benzenesulfonamide, exhibits characteristic features such as the orientation of N-phenyl rings and the formation of dimers via hydrogen bonds. These structural attributes have been elucidated through crystallographic studies, highlighting the compound's unique molecular architecture (Główka et al., 1995).

Chemical Reactions and Properties

Benzenesulfonamide derivatives participate in various chemical reactions, with one study detailing the ozone-mediated nitration of chloro- and bromo-benzenes, leading to nitro derivatives. This process illustrates the compound's reactivity and the influence of substituents on reaction outcomes (Suzuki & Mori, 1994). Furthermore, the photooxidation of 4-chloroaniline and related compounds to nitroso- and nitro-products underlines the compound's photoreactive properties and the potential for diverse chemical transformations (Miller & Crosby, 1983).

Physical Properties Analysis

The synthesis and crystal structure analysis of benzenesulfonamide derivatives provide insight into their physical properties. For instance, the determination of crystal structures via X-ray diffraction reveals the compound's solid-state characteristics and the intermolecular forces that govern its assembly (Rublova et al., 2017). This analysis aids in understanding the compound's stability, solubility, and other physical properties.

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, such as reactivity, stability, and interaction with other molecules, are critical for their potential applications. Studies on the synthesis, molecular structure, and kinetic investigation of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride isomers provide valuable information on the compound's chemical behavior and its interactions in various environments (Rublova et al., 2017).

Scientific Research Applications

Chemical Synthesis and Medicinal Applications

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. These transformations include unusual rearrangements to yield diverse privileged scaffolds, highlighting the compound's versatility in synthetic chemistry Fülöpová & Soural, 2015.

Antifungal and Anticancer Properties

Derivatives of 4-chloro-N-methyl-3-nitro-benzenesulfonamide have been synthesized and evaluated for their antifungal activity against Aspergillus niger & Aspergillus flavus. The structure-activity relationship (SAR) trends were significant, indicating the potential of these compounds in developing antifungal agents Gupta & Halve, 2015.

Novel Hypoxic Cell Selective Cytotoxic Agents

Research into basic nitrobenzenesulfonamides has explored their potential as hypoxic cell selective cytotoxic agents. Certain derivatives showed preferential toxicity to hypoxic cells, indicating a possible application in targeting hypoxic tumors Saari et al., 1991.

Physical and Chemical Properties Studies

Hyperpolarizability and Molecular Structure

Investigations into the first hyperpolarizability of sulfonamide amphiphiles, including derivatives of benzenesulfonamide, have been conducted. These studies provide insights into the electronic properties of these compounds and their potential applications in materials science Kucharski, Janik, & Kaatz, 1999.

Potential Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potential

Sulfonamide derivatives have been evaluated for their biological potential, including antimicrobial and antitumor activities. These studies aim to explore the therapeutic applications of these compounds, particularly in the context of infectious diseases and cancer Kausar et al., 2019.

properties

IUPAC Name

4-chloro-N-methyl-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O4S/c1-9-15(13,14)5-2-3-6(8)7(4-5)10(11)12/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNGEAKUUOJPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059672
Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Molecular Weight

250.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-

CAS RN

137-48-4
Record name 4-Chloro-N-methyl-3-nitrobenzenesulfonamide
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Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Record name Benzenesulfonamide, 4-chloro-N-methyl-3-nitro-
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Record name 4-chloro-N-methyl-3-nitrobenzenesulphonamide
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Synthesis routes and methods I

Procedure details

To a solution of 4-chloro-3-nitrobenzenesulfonyl chloride (2.0 g, 7.8 mmol) in THF (10 mL) was added excess methylamine (2M solution in THF). The reaction solution was stirred at room temperature for 1 hr. Water was then added and the product was extracted into chloroform. The combined extracts were washed, dried over sodium sulfate, filtered and evaporation to yield 2.3 g of the crude 4-chloro-N-methyl-3-nitrobenzenesulfonamide as an oil. The crude material was used in the subsequent step without further purification.
Quantity
2 g
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reactant
Reaction Step One
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0 (± 1) mol
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-chloro-3-nitrobenzenesulfonyl chloride (10 g, 39.1 mmol) in THF (100 mL) was cooled to −40° C. before being treated with a solution of methylamine hydrochloride (2.64 g, 39.1 mmol) in 10 ml of water followed by TEA (5.44 mL, 39.1 mmol). The reaction mixture was stirred and allowed to warm to room temperature over 1 hour before being partitioned between 350 mL EtOAc and 30 mL brine. The organic layer was washed twice with brine, dried over MgSO4 and subjected to flash chromatography (330 g silica gel, 0-40% EtOAc/hexane) to afford 4-chloro-N-methyl-3-nitrobenzenesulfonamide (6.38 g, 65%) as a light yellow solid. MS (m/z) 251.0 (M+H+).
Quantity
10 g
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reactant
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100 mL
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2.64 g
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reactant
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10 mL
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[Compound]
Name
TEA
Quantity
5.44 mL
Type
reactant
Reaction Step Three

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